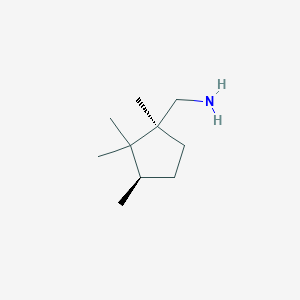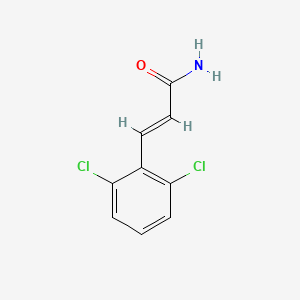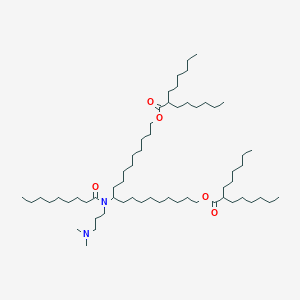
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is a chiral amine with a unique cyclopentane structure. This compound is characterized by its four methyl groups attached to the cyclopentane ring, making it a highly substituted cyclopentyl derivative. The presence of the methanamine group adds to its versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes multiple steps such as hydrogenation, cyclization, and epimerization to obtain the desired enantiomerically pure compound . The reaction conditions typically involve the use of catalysts like platinum on carbon (Pt/C) and reagents such as acetic anhydride and lithium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amines. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis in cancer cells . The compound binds to GPX4, causing its inactivation and subsequent accumulation of lipid peroxides, which triggers cell death.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-cis-Chrysanthemyl Tiglate: A compound with a similar cyclopentane structure but different functional groups.
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another chiral cyclopentane derivative with different substituents.
Uniqueness
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is unique due to its specific stereochemistry and the presence of four methyl groups on the cyclopentane ring. This high degree of substitution imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
[(1S,3R)-1,2,2,3-tetramethylcyclopentyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-8-5-6-10(4,7-11)9(8,2)3/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |
Clave InChI |
WYKWAOMJLVNRCR-PSASIEDQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@](C1(C)C)(C)CN |
SMILES canónico |
CC1CCC(C1(C)C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)
![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)


![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
